molecular formula C20H26O4 B591195 8beta-Tigloyloxycostunolide CAS No. 96850-21-4

8beta-Tigloyloxycostunolide

Cat. No. B591195
CAS RN: 96850-21-4
M. Wt: 330.424
InChI Key: HXMMJGIMTCOROX-XEUROUCDSA-N
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Description

8beta-Tigloyloxycostunolide is a type of sesquiterpenoid . It is a compound with the molecular formula C20H26O4 . It is sourced from the aerial parts of Artemisia myriantha .


Molecular Structure Analysis

The molecular structure of 8beta-Tigloyloxycostunolide is represented by the formula C20H26O4 . The chemical name for this compound is [(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate .


Physical And Chemical Properties Analysis

8beta-Tigloyloxycostunolide appears as a powder . It has a molecular weight of 330.42 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Identification in Eupatorium Lindleyanum

The aerial part of Eupatorium lindleyanum, used in traditional Chinese medicine, contains germacrane sesquiterpene lactones, including 8beta-Tigloyloxycostunolide. HPLC-PDA-ESI-MS/MS methods have been developed for rapid identification of these compounds in E. lindleyanum, highlighting their significance in medicinal research (Yang, Duan, Shang, & Tian, 2010).

2. Potential Antidiabetic Properties

Research into novel antidiabetic agents has led to the discovery of various compounds, including sulfonamide-1,3,5-triazine–thiazoles. These studies contribute to understanding the molecular mechanisms of antidiabetic drugs, potentially involving compounds like 8beta-Tigloyloxycostunolide (Gao, Liu, Yang, & Gao, 2016).

3. Role in Cancer Chemoprevention

Sesquiterpenoids, including 8beta-Tigloyloxycostunolide, have been studied for their potential cancer chemopreventive activity. The research has focused on their antiproliferative effects and the ability to induce cellular differentiation, contributing significantly to cancer treatment strategies (Gu, Gills, Park, Mata-Greenwood, Hawthorne, Axelrod, Chavez, Fong, Mehta, Pezzuto, & Kinghorn, 2002).

4. Investigation of Antimycobacterial and Cytotoxic Properties

Compounds like 8beta-Tigloyloxycostunolide have been evaluated for antimycobacterial activity and cytotoxicity. Such studies provide insights into the therapeutic potential of natural compounds in treating infectious diseases and cancer (Stavri, Mathew, Gordon, Shnyder, Falconer, & Gibbons, 2008).

5. Exploration in Traditional Medicine and Ethnopharmacology

The use of 8beta-Tigloyloxycostunolide in traditional medicine, particularly in the context of ethnopharmacology, has been a subject of interest. This aligns with the global trend towards integrating traditional knowledge with modern medical practices (Huo, Yang, Ding, & Yue, 2004).

Mechanism of Action

Target of Action

8beta-Tigloyloxycostunolide is a natural product that belongs to the secondary metabolites of the Campanulaceae plant . The primary targets of 8beta-Tigloyloxycostunolide are certain cancer cells and inflammatory responses .

Mode of Action

8beta-Tigloyloxycostunolide interacts with its targets by inhibiting their activity . This compound has been found to have significant inhibitory effects on certain cancer cells, suggesting potential anti-tumor activity . Additionally, some studies have shown that 8beta-Tigloyloxycostunolide has a certain inhibitory effect on inflammatory responses .

Biochemical Pathways

Given its anti-tumor and anti-inflammatory activities, it can be inferred that this compound likely affects pathways related to cell proliferation and inflammation .

Pharmacokinetics

It is known that 8beta-tigloyloxycostunolide is soluble in some organic solvents such as chloroform, ether, and dimethyl sulfoxide , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 8beta-Tigloyloxycostunolide’s action include the inhibition of certain cancer cells and inflammatory responses . This suggests that the compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases .

Action Environment

The action, efficacy, and stability of 8beta-Tigloyloxycostunolide can be influenced by various environmental factorsFor instance, the compound is stored at 2-8℃ , indicating that temperature can affect its stability.

properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMJGIMTCOROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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